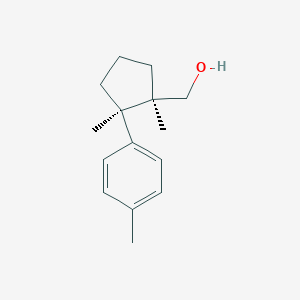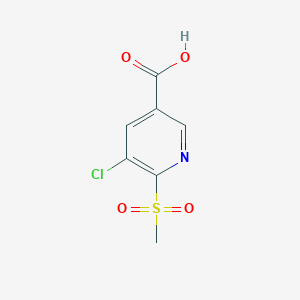![molecular formula C13H14O3 B15158435 3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid CAS No. 664334-22-9](/img/structure/B15158435.png)
3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid is an organic compound with the molecular formula C12H12O3 It is characterized by the presence of two prop-2-en-1-yl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid typically involves the alkylation of a benzoic acid derivative with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.
Scientific Research Applications
3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The prop-2-en-1-yl groups may facilitate binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-2-en-1-yl)benzoic acid: Lacks the additional prop-2-en-1-yl-oxy group.
4-[(prop-2-en-1-yl)oxy]benzoic acid: Lacks the additional prop-2-en-1-yl group.
Uniqueness
3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid is unique due to the presence of both prop-2-en-1-yl and prop-2-en-1-yl-oxy groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
664334-22-9 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-prop-2-enoxy-3-prop-2-enylbenzoic acid |
InChI |
InChI=1S/C13H14O3/c1-3-5-10-9-11(13(14)15)6-7-12(10)16-8-4-2/h3-4,6-7,9H,1-2,5,8H2,(H,14,15) |
InChI Key |
VFQOGOBVIKXCGD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C(=O)O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


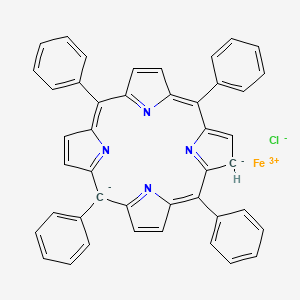
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid](/img/structure/B15158361.png)
![6-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15158370.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B15158376.png)
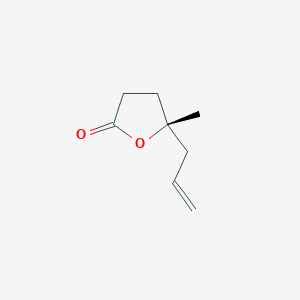
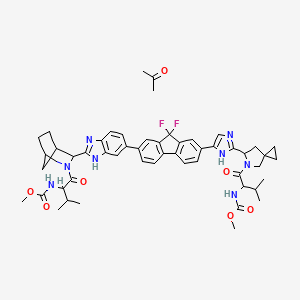

![3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one](/img/structure/B15158403.png)
![3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium](/img/structure/B15158427.png)
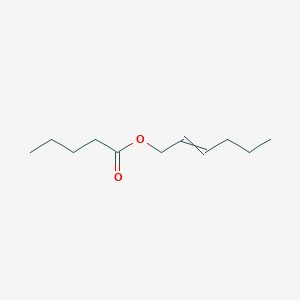
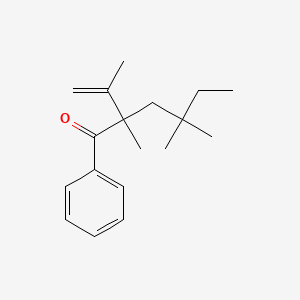
![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)
